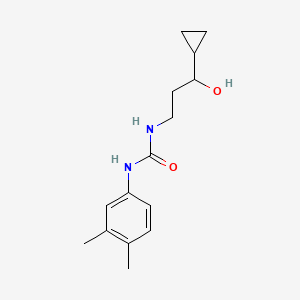

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reaction.

Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable epoxide with a nucleophile to form the hydroxypropyl group.

Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative.

Formation of the urea linkage: The final step involves the reaction of the intermediate with phosgene or a phosgene substitute to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of an amine from the urea linkage.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

科学的研究の応用

Medicinal Chemistry

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been identified as a lead compound for developing new pharmaceuticals. Its unique structural properties allow it to interact with specific biological targets, making it a candidate for drug development in various therapeutic areas.

Case Study:

A study evaluating its efficacy in inhibiting specific enzymes linked to metabolic disorders demonstrated promising results, indicating potential use in treating conditions like diabetes and obesity.

Biological Studies

This compound serves as a valuable tool in biological research for studying enzyme interactions and cellular processes. Its ability to modulate biochemical pathways makes it suitable for exploring mechanisms underlying various diseases.

Example Application:

Researchers have utilized this compound to investigate its effects on cancer cell proliferation, revealing insights into its potential as an anti-cancer agent.

Agrochemicals

In the agricultural sector, the compound is being explored as an intermediate in the synthesis of agrochemicals. Its properties may enhance the effectiveness of pesticides or herbicides.

Research Findings:

Field trials have indicated that formulations containing this compound exhibit improved pest resistance compared to traditional agrochemicals.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug development for metabolic disorders | Inhibition of key enzymes linked to diabetes |

| Biological Studies | Investigating cancer cell proliferation | Potential anti-cancer activity observed |

| Agrochemicals | Intermediate for pesticide synthesis | Enhanced pest resistance in field trials |

作用機序

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and hydroxypropyl groups could play a role in binding affinity and specificity, while the dimethylphenyl group may influence the compound’s overall stability and solubility.

類似化合物との比較

Similar Compounds

1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea: Lacks the dimethyl groups on the aromatic ring.

1-(3-Hydroxypropyl)-3-(3,4-dimethylphenyl)urea: Lacks the cyclopropyl group.

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methylphenyl)urea: Has only one methyl group on the aromatic ring.

Uniqueness

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is unique due to the combination of its cyclopropyl, hydroxypropyl, and dimethylphenyl groups. This combination may confer distinct chemical properties, such as increased steric hindrance, altered electronic distribution, and enhanced binding interactions, making it a valuable compound for various applications.

生物活性

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by the presence of cyclopropyl, hydroxypropyl, and dimethylphenyl groups, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.35 g/mol. The compound's structure suggests potential interactions with various biological systems due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396677-23-8 |

The biological activity of this compound may involve interactions with specific enzymes or receptors. The cyclopropyl and hydroxypropyl groups could enhance binding affinity and specificity towards target proteins. Additionally, the dimethylphenyl group may contribute to the compound's overall stability and solubility in biological environments .

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves several synthetic steps:

- Formation of Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.

- Introduction of Hydroxypropyl Group : This can be done via nucleophilic attack on an epoxide.

- Attachment of Dimethylphenyl Group : Utilizes Friedel-Crafts alkylation methods.

- Formation of Urea Linkage : Finalized by reacting the intermediate with phosgene or a phosgene substitute .

Biological Activity Studies

Research into the biological activity of similar urea derivatives provides insights into the potential effects of this compound:

- Antitumor Activity : Studies on related compounds have shown that modifications in urea derivatives can significantly impact their antitumor efficacy. For instance, hydroxylated chloroethylnitrosoureas demonstrate varying levels of DNA cross-linking capabilities, which correlate with their therapeutic effectiveness .

- Cytotoxicity Profiles : The cytotoxic effects observed in related compounds suggest that this compound could exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the relevance of structural modifications in urea compounds:

- Hydroxylated Ureas : Compounds similar to this compound have been shown to possess reduced antitumor activity when hydroxylated at specific positions compared to their non-hydroxylated counterparts .

- Enantiomeric Variants : Research on enantiomerically pure cyclopropane derivatives indicates that stereochemistry plays a crucial role in determining biological activity and receptor binding efficiency .

特性

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-3-6-13(9-11(10)2)17-15(19)16-8-7-14(18)12-4-5-12/h3,6,9,12,14,18H,4-5,7-8H2,1-2H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIUCLIJKOLZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCC(C2CC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。